molecular formula C16H25N5O16P2 B11825208 Guanosine 5'-(trihydrogen diphosphate) P'-D-mannopyranosyl ester

Guanosine 5'-(trihydrogen diphosphate) P'-D-mannopyranosyl ester

Cat. No.: B11825208
M. Wt: 605.3 g/mol
InChI Key: MVMSCBBUIHUTGJ-XIYWIPNQSA-N
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Description

Guanosine 5’-(trihydrogen diphosphate) P’-D-mannopyranosyl ester is a complex organic compound with the molecular formula C16H23N5O17P2. It is a derivative of guanosine diphosphate (GDP) and is characterized by the presence of a mannopyranosyl ester group. This compound is of significant interest in various fields of scientific research due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine 5’-(trihydrogen diphosphate) P’-D-mannopyranosyl ester typically involves the esterification of guanosine diphosphate with D-mannopyranose. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the correct formation of the ester bond. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-(trihydrogen diphosphate) P’-D-mannopyranosyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted guanosine derivatives .

Scientific Research Applications

Guanosine 5’-(trihydrogen diphosphate) P’-D-mannopyranosyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.

    Biology: The compound is studied for its role in cellular signaling and metabolism, particularly in relation to guanine nucleotide-binding proteins.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development and as a biomarker for certain diseases.

    Industry: It is utilized in the production of pharmaceuticals and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of Guanosine 5’-(trihydrogen diphosphate) P’-D-mannopyranosyl ester involves its interaction with specific molecular targets, such as guanine nucleotide-binding proteins. These interactions can influence various cellular pathways, including signal transduction, protein synthesis, and metabolic regulation. The compound’s effects are mediated through its ability to bind to and modulate the activity of these proteins .

Comparison with Similar Compounds

Similar Compounds

    Guanosine diphosphate (GDP): A closely related compound that lacks the mannopyranosyl ester group.

    Guanosine triphosphate (GTP): Another related compound with three phosphate groups instead of two.

    Guanosine monophosphate (GMP): A simpler compound with only one phosphate group.

Uniqueness

Guanosine 5’-(trihydrogen diphosphate) P’-D-mannopyranosyl ester is unique due to the presence of the mannopyranosyl ester group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other guanosine derivatives and contributes to its specific interactions and applications in research .

Properties

Molecular Formula

C16H25N5O16P2

Molecular Weight

605.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7-,8-,9+,10-,11+,14-,15?/m1/s1

InChI Key

MVMSCBBUIHUTGJ-XIYWIPNQSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N

Origin of Product

United States

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